3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid is a complex organic compound with significant relevance in medicinal chemistry. It is classified under the category of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a unique structure that incorporates both a piperazine and a pyrimidine moiety, which may contribute to its biological properties.
The compound can be identified by its systematic IUPAC name, 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid, and has the molecular formula . It is primarily studied for its potential applications in drug development, particularly as an inhibitor in various biochemical pathways.
The synthesis of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in available literature .
The molecular structure of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid can be represented by its chemical formula . The compound features:
The canonical SMILES representation is CC(C)(CC(=O)N1CCN(CC1)C2=NC=CC=N2)CC(=O)O
, and its InChI Key is XTRHXSWVHXVFSR-UHFFFAOYSA-N
.
The chemical reactivity of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid can be explored through various reaction types:
These reactions are critical for modifying the compound for enhanced biological activity or for creating derivatives with novel properties .
The physical properties of 3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for pharmaceutical applications .
3,3-Dimethyl-5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid has potential applications in several scientific fields:
Research into this compound may lead to novel treatments or insights into existing pharmacological pathways .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8